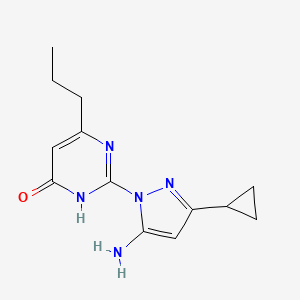

2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-6-propylpyrimidin-4(3H)-one

Description

2-(5-Amino-3-cyclopropyl-1H-pyrazol-1-yl)-6-propylpyrimidin-4(3H)-one is a heterocyclic compound featuring a pyrazole ring fused to a pyrimidinone core. Its structure includes a cyclopropyl group at the 3-position of the pyrazole and a propyl chain at the 6-position of the pyrimidinone (Fig. 1). This compound is of interest in medicinal chemistry due to the pharmacological versatility of pyrazole-pyrimidinone hybrids, which are explored for anticancer, antimicrobial, and anti-inflammatory activities .

Properties

IUPAC Name |

2-(5-amino-3-cyclopropylpyrazol-1-yl)-4-propyl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O/c1-2-3-9-6-12(19)16-13(15-9)18-11(14)7-10(17-18)8-4-5-8/h6-8H,2-5,14H2,1H3,(H,15,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBYPRDWFXKAONH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3CC3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-6-propylpyrimidin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring and the subsequent construction of the pyrimidine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes to achieve higher yields and purity. This often includes scaling up the reactions, using more efficient catalysts, and employing advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-6-propylpyrimidin-4(3H)-one can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.

Scientific Research Applications

Biological Activities

Recent studies indicate that compounds within this class exhibit various biological activities, including:

- Antimicrobial Activity : Research has shown that derivatives of similar structures possess significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The disc diffusion method has been employed to evaluate the efficacy of these compounds, revealing promising results in inhibiting microbial growth .

- Antiviral Properties : Investigations into related compounds have demonstrated potential antiviral activities, particularly against influenza viruses. Compounds targeting the RNA-dependent RNA polymerase (RdRP) have shown effectiveness in disrupting protein-protein interactions critical for viral replication .

Antimicrobial Efficacy

A study conducted by Prabhakar et al. synthesized new derivatives based on similar pyrazole-pyrimidine frameworks. The synthesized compounds underwent biological assays, revealing strong antibacterial and antifungal activities. The study highlighted the importance of specific substituents on the rings for enhancing antimicrobial efficacy .

Antiviral Research

In another investigation focusing on influenza A virus polymerase, compounds derived from similar structures were assessed for their ability to inhibit viral replication. The results indicated that certain modifications to the molecular structure could enhance antiviral potency while maintaining low toxicity levels .

Structure-Activity Relationship (SAR)

The effectiveness of 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-6-propylpyrimidin-4(3H)-one can be attributed to its structural features. The presence of amino groups and cyclopropyl moieties appears to play a crucial role in modulating biological activity. Computational docking studies have provided insights into how these compounds interact with target proteins, guiding further optimization efforts .

Summary of Applications

Mechanism of Action

The mechanism of action of 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-6-propylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The target compound is compared to analogues with substitutions at the pyrazole 3-position and pyrimidinone 5-/6-positions. Key examples include:

Table 1: Structural and Physicochemical Comparison

*Assumed based on (Catalog Number: 138006).

Key Observations:

- Cyclopropyl vs.

- Propyl vs. Shorter Alkyl Chains : The 6-propyl substituent increases hydrophobicity relative to methyl or ethyl, possibly enhancing membrane permeability but reducing aqueous solubility .

Key Insights:

- Cyclopropyl Role : The cyclopropyl group in the target compound may enhance binding to hydrophobic pockets in kinase targets (e.g., CDKs), as seen in structurally related DHODH inhibitors .

- Propyl Chain Impact : Longer alkyl chains (e.g., propyl vs. methyl) could improve blood-brain barrier penetration but may increase off-target interactions .

Biological Activity

2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-6-propylpyrimidin-4(3H)-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 245.28 g/mol. Its structure features a pyrimidine ring substituted with a pyrazole moiety, which is known for conferring various biological activities.

1. Anti-inflammatory Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. For example, studies have shown that certain pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In one study, compounds similar to this compound demonstrated up to 85% inhibition of these cytokines at specific concentrations, indicating strong anti-inflammatory potential .

2. Anticancer Properties

The compound has been evaluated for its anticancer activity against various human cancer cell lines. In vitro studies have shown that modifications in the pyrazole structure can enhance antiproliferative effects. For instance, one derivative exhibited potent activity against A549 (lung cancer) and HT-1080 (fibrosarcoma) cell lines, suggesting that the compound may disrupt microtubule dynamics similarly to established chemotherapeutics .

3. Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been documented extensively. Studies have reported that certain compounds within this class display significant activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The presence of specific substituents on the pyrazole ring appears to enhance this activity .

The biological activities of this compound are largely attributed to its ability to interact with various biological targets:

- Cytokine Inhibition : The compound modulates inflammatory pathways by inhibiting the synthesis or action of cytokines.

- Microtubule Disruption : Similar to other anticancer agents, it may interfere with microtubule assembly, leading to cell cycle arrest in cancer cells.

Case Studies

Several studies have highlighted the potential applications of this compound:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-6-propylpyrimidin-4(3H)-one?

- Methodology : A common approach involves coupling pyrazole and pyrimidinone precursors. For example, cyclization of 5-amino-3-cyclopropylpyrazole with 6-propylpyrimidin-4(3H)-one derivatives can be achieved using sodium hydride in DMF as a base, followed by alkylation or nucleophilic substitution . Solvent choice (e.g., 1,4-dioxane) and catalysts (e.g., triethylamine) are critical for optimizing yield and purity.

Q. How can the structure of this compound be confirmed using crystallographic methods?

- Methodology : Single-crystal X-ray diffraction (SCXRD) with refinement via SHELXL (e.g., SHELX-2018) is standard. Key steps include:

- Growing high-quality crystals using slow evaporation in methanol or ethanol.

- Collecting diffraction data with a Bruker SMART APEX CCD detector.

- Refinement using hydrogen-bonding parameters (e.g., O–H⋯O interactions) and validating geometric parameters (e.g., dihedral angles between pyrazole and pyrimidinone rings) .

Q. What analytical techniques are suitable for purity assessment?

- Methodology : Use HPLC with a C18 column and ammonium acetate buffer (pH 6.5) for retention time consistency. Pair with mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns. TLC (silica gel, ethyl acetate/hexane) provides preliminary purity checks .

Advanced Research Questions

Q. How does the cyclopropyl group influence the compound’s reactivity and bioactivity compared to methyl or allyl analogs?

- Methodology : Conduct structure-activity relationship (SAR) studies by synthesizing analogs (e.g., replacing cyclopropyl with methyl or allylthio groups) and comparing:

- Enzymatic inhibition (e.g., DHODH or kinase assays).

- Stability under oxidative conditions (e.g., H₂O₂ exposure).

- Computational docking to assess steric/electronic effects of cyclopropyl on target binding .

Q. What strategies resolve contradictions in reported synthetic yields for pyrimidinone derivatives?

- Methodology : Systematic optimization via Design of Experiments (DoE):

- Vary solvents (DMF vs. acetonitrile), bases (NaH vs. K₂CO₃), and reaction times.

- Use in situ FTIR to monitor intermediate formation.

- Compare yields from (85% in DMF) and (72% in acetonitrile) to identify solvent-dependent side reactions .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

- Methodology : Apply QSAR models using software like Schrödinger or MOE:

- Calculate logP (lipophilicity) and pKa (ionization) for bioavailability predictions.

- Simulate metabolic pathways (e.g., CYP450 oxidation of the propyl chain).

- Validate with experimental ADME data (e.g., microsomal stability assays) .

Q. What are the challenges in characterizing tautomeric forms of the pyrimidin-4(3H)-one core?

- Methodology : Use dynamic NMR (DNMR) at variable temperatures (e.g., 25–80°C) to observe tautomeric equilibria. Complement with DFT calculations (B3LYP/6-311+G(d,p)) to map energy barriers between enol and keto forms .

Key Considerations for Researchers

- Contradictions : Discrepancies in bioactivity data (e.g., anticancer vs. anti-inflammatory effects) may arise from assay conditions (e.g., cell line specificity). Always cross-validate with orthogonal methods .

- Advanced Tools : Leverage high-throughput crystallography (e.g., synchrotron radiation) for rapid structural analysis and machine learning for reaction optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.